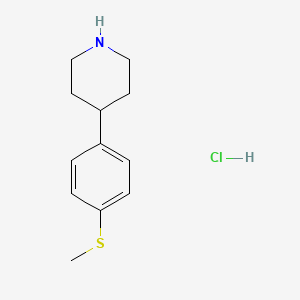

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride

描述

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group

准备方法

The synthesis of 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

化学反应分析

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives.

科学研究应用

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials, including dyes and polymers.

作用机制

The mechanism of action of 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

相似化合物的比较

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride can be compared with other similar compounds, such as:

4-(4-Methylsulfanyl-phenyl)-methanamine hydrochloride: This compound has a similar structure but features a methanamine group instead of a piperidine ring.

4-(4-Methylsulfanyl-phenyl)-acetic acid: This compound has an acetic acid group in place of the piperidine ring.

4-(4-Methylsulfanyl-phenyl)-hydrazine hydrochloride: This compound contains a hydrazine group instead of the piperidine ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Formula : C12H16ClN

- Molecular Weight : 227.72 g/mol

- CAS Number : 918884-51-2

The synthesis typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with piperidine, often using reducing agents like sodium borohydride to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors and enzymes, influencing physiological processes. The exact mechanisms remain under investigation, but preliminary studies suggest potential implications in:

- Neuropharmacology : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognition.

- Analgesic Properties : Similar compounds have shown analgesic effects, suggesting that this compound might possess pain-relieving properties.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, highlighting the importance of substituent positioning on biological efficacy. For instance, modifications to the methylsulfanyl group can significantly alter receptor affinity and activity profiles.

Case Studies

-

Neurotransmitter Interaction :

- A study investigating the binding affinity of piperidine derivatives to serotonin receptors indicated that structural variations can enhance selectivity and potency. For example, compounds with para-substituted groups exhibited improved interactions with serotonin receptors compared to their ortho or meta counterparts .

- Antiproliferative Activity :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar piperidine derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-(4-Methylsulfanyl-phenyl)-piperidine HCl | 7.9 - 92 | Antiproliferative in cancer cells |

| Benzoylpiperidine derivative | 0.84 | MAGL inhibition |

| Other piperidines | Varies | Analgesic properties |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions between piperidine derivatives and 4-methylsulfanyl-phenyl precursors. For example, analogous piperidine sulfanyl compounds are synthesized under basic conditions (e.g., using triethylamine) to facilitate sulfanyl group incorporation . Intermediates are purified via recrystallization (using ethanol or acetone) or column chromatography (silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the piperidine ring conformation, sulfanyl-phenyl substitution, and hydrochloride salt formation .

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or eye exposure.

- Work in a fume hood with proper ventilation.

- Follow waste disposal guidelines per local regulations (e.g., neutralization before disposal) .

Q. How is the solubility profile of this compound determined, and which solvents are optimal for biological assays?

- Methodological Answer : Solubility is tested via gradient saturation in solvents (e.g., DMSO, water, ethanol). For biological assays, DMSO is commonly used for stock solutions (≤1% v/v to avoid cytotoxicity). Aqueous solubility is enhanced by the hydrochloride salt form .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for SAR studies targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its piperidine core and sulfanyl-phenyl moiety. Preliminary assays include radioligand binding and functional cAMP assays .

Advanced Research Questions

Q. How can reaction parameters be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Improve yield and reduce byproducts via precise control of temperature, pressure, and residence time .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions .

- Table : Yield Optimization under Different Conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 25 | DCM | Et₃N | 65 |

| 40 | THF | DBU | 78 |

| 60 | Toluene | None | 52 |

| Data extrapolated from analogous syntheses |

Q. How can computational modeling predict biological targets or metabolic pathways for this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina screen for binding affinity to receptors (e.g., GPCRs, ion channels) .

- ADMET Prediction : Software (e.g., SwissADME) forecasts absorption, metabolism, and toxicity profiles .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models reaction pathways for sulfanyl group oxidation or metabolic degradation .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay type, cell lines).

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics alongside functional assays) .

- Structural Reanalysis : Verify compound purity and stereochemistry via NMR/X-ray to rule out batch variability .

Q. How does the sulfanyl-phenyl substituent influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Donating Effect : The methylsulfanyl group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution reactivity.

- Taft Parameters : Quantify steric/electronic effects using Hammett constants (σ) for reaction rate prediction .

Q. What advanced techniques characterize degradation products or impurities in this compound?

- Methodological Answer :

- LC-HRMS : Identifies degradation pathways (e.g., sulfoxide formation via oxidation).

- Stability Studies : Accelerated aging under varying pH/temperature conditions to profile impurities .

属性

IUPAC Name |

4-(4-methylsulfanylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUALAROCLUDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678265 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918884-51-2 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。